molecular formula C14H12O2 B8336486 3-Methyl-2-phenylbenzoic acid

3-Methyl-2-phenylbenzoic acid

Cat. No. B8336486
M. Wt: 212.24 g/mol
InChI Key: CJNZPTBMHNECSL-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 0.35 g (1.18 mmol) of benzyl-3-methyl-2-phenylbenzoate and 0.25 g of 10% Pd/C in 8 mL of a 4.4% solution of HCO2H in methanol was heated at reflux for 2 h. The reaction mixture was filtered through a thin layer of celite and concentrated to give 0.25 g of the title compound as a white solid.
Name
benzyl-3-methyl-2-phenylbenzoate
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:11]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)C1C=CC=CC=1.C(O)=O>CO.[Pd]>[CH3:16][C:12]1[C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:10]([CH:15]=[CH:14][CH:13]=1)[C:9]([OH:23])=[O:8]

Inputs

Step One
Name
benzyl-3-methyl-2-phenylbenzoate
Quantity
0.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C(=CC=C1)C)C1=CC=CC=C1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a thin layer of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C(=O)O)C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.